
Atorvastatin strontium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atorvastatin strontium is a compound derived from atorvastatin, a widely used statin medication primarily prescribed to lower cholesterol levels and reduce the risk of cardiovascular diseases. Atorvastatin works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the biosynthesis of cholesterol in the liver . The strontium salt form of atorvastatin is explored for its potential enhanced bioavailability and therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of atorvastatin strontium involves the reaction of atorvastatin with strontium salts under controlled conditions. The process typically includes the following steps:
Formation of Atorvastatin Calcium: Atorvastatin is first synthesized and converted into its calcium salt form.
Exchange Reaction: The calcium salt of atorvastatin is then reacted with a strontium salt (e.g., strontium chloride) in an aqueous medium to form this compound.
Purification: The resulting compound is purified through crystallization or other suitable methods to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Techniques such as wet granulation and solvent evaporation are commonly employed to achieve uniform distribution and optimal bioavailability .
Análisis De Reacciones Químicas
Types of Reactions: Atorvastatin strontium undergoes various chemical reactions, including:
Oxidation: Atorvastatin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups in atorvastatin, potentially altering its pharmacological properties.
Substitution: Substitution reactions involving the exchange of functional groups can occur, affecting the compound’s stability and efficacy.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products Formed: The major products formed from these reactions include various atorvastatin derivatives and degradation products, which are analyzed to ensure the stability and efficacy of the compound .
Aplicaciones Científicas De Investigación
Atorvastatin strontium has a wide range of scientific research applications, including:
Mecanismo De Acción
Atorvastatin strontium exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This inhibition reduces the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis. As a result, the liver increases the expression of low-density lipoprotein (LDL) receptors, enhancing the clearance of LDL cholesterol from the bloodstream . Additionally, atorvastatin has anti-inflammatory effects by modulating the NLRP3 inflammasome and toll-like receptor pathways .
Comparación Con Compuestos Similares
- Simvastatin
- Pravastatin
- Rosuvastatin
- Lovastatin
Comparison: Atorvastatin strontium is unique due to its enhanced bioavailability and potential therapeutic benefits compared to other statins. It has a higher dose-potency ratio and is effective in reducing LDL cholesterol levels and cardiovascular risk . Unlike some other statins, this compound may offer improved patient adherence and persistence due to its favorable pharmacokinetic properties .
Propiedades
Número CAS |
1072903-92-4 |
|---|---|
Fórmula molecular |
C66H68F2N4O10Sr |
Peso molecular |
1202.9 g/mol |
Nombre IUPAC |
strontium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C33H35FN2O5.Sr/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1 |
Clave InChI |
GPNFRRPXCRWXHN-MNSAWQCASA-L |
SMILES isomérico |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Sr+2] |
SMILES canónico |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


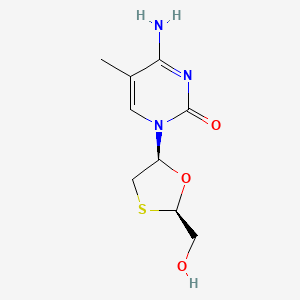
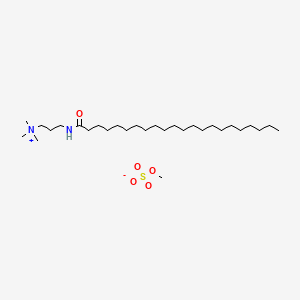

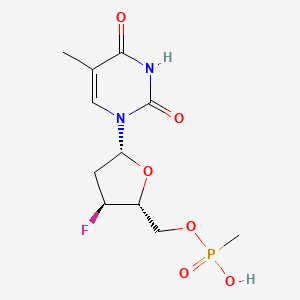
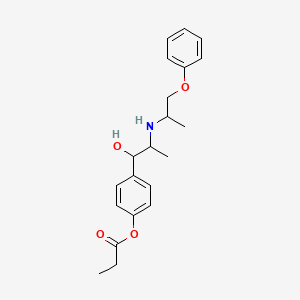
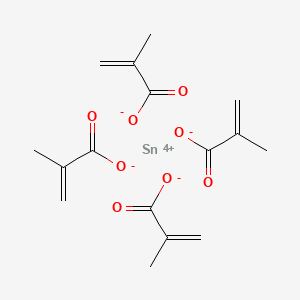
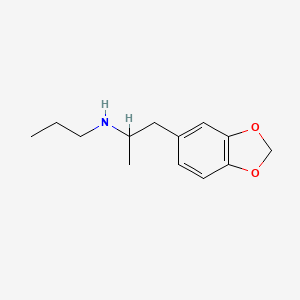
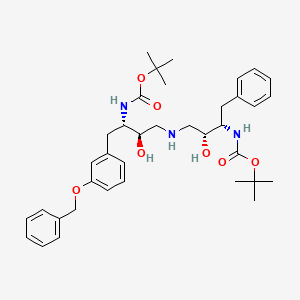
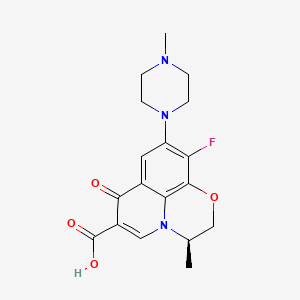
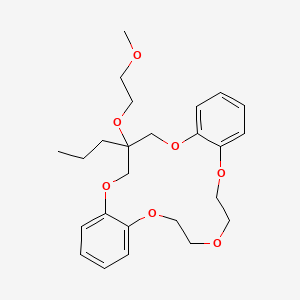

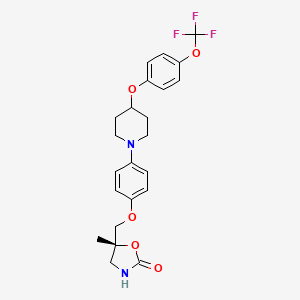

![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)
